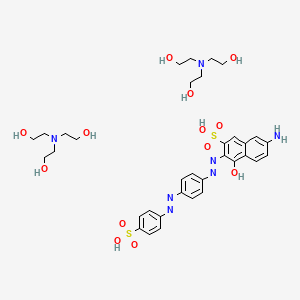
Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes multiple functional groups, such as amino, hydroxy, and sulfonate groups, which contribute to its unique chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted naphthalenesulfonates.
Wissenschaftliche Forschungsanwendungen
Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile dyeing, ink production, and as a colorant in various products.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as proteins and enzymes. The azo groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. The sulfonate groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, compound with 2,2’,2’'-nitrilotriethanol
- 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, compound with 2,2’-iminodiethanol
Uniqueness
Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate stands out due to its specific combination of functional groups, which provide unique chemical and physical properties. Its high solubility, stability, and vibrant color make it particularly valuable in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
64683-40-5 |
|---|---|
Molekularformel |
C22H17N5O7S2.2C6H15NO3 C34H47N7O13S2 |
Molekulargewicht |
825.9 g/mol |
IUPAC-Name |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C22H17N5O7S2.2C6H15NO3/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;2*8-4-1-7(2-5-9)3-6-10/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*8-10H,1-6H2 |
InChI-Schlüssel |
SPBPZBOGFHMLAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

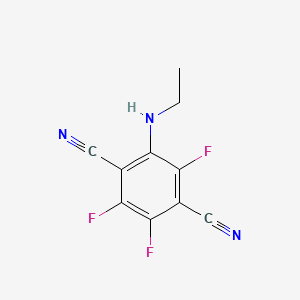
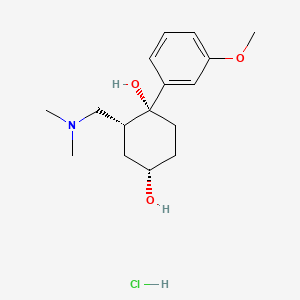
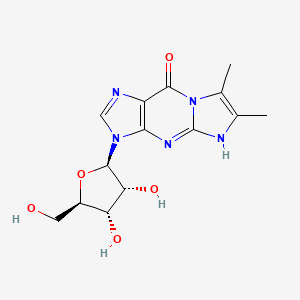
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
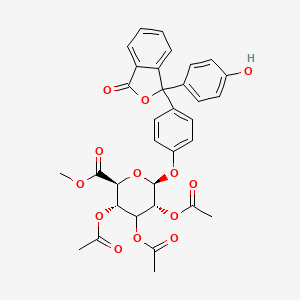
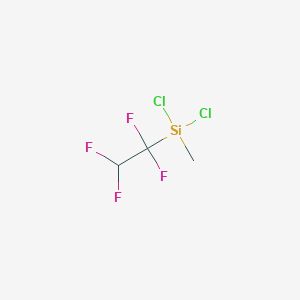
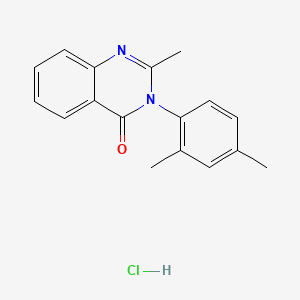
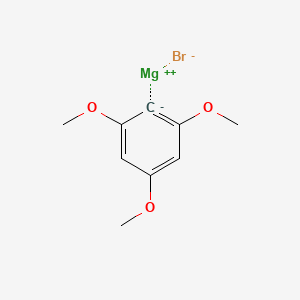
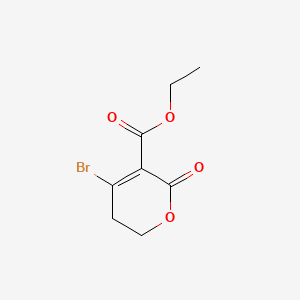
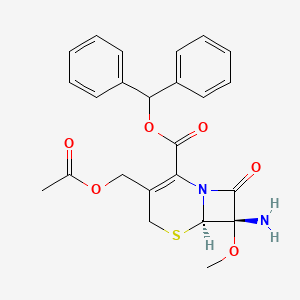
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
